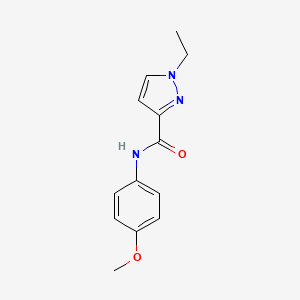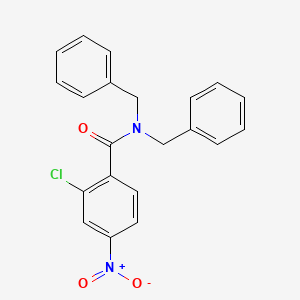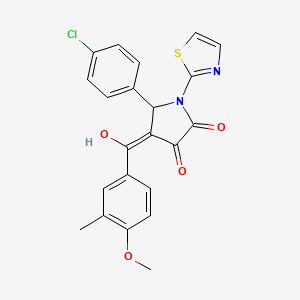![molecular formula C23H17NO2 B5366039 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is a chemical compound that has gained significant attention in scientific research. This compound is a fluorescent probe that is widely used in bioimaging and cell biology studies. Its unique properties have made it an essential tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is based on its fluorescent properties. The compound binds to specific biomolecules and emits fluorescence upon excitation with light of a specific wavelength. This fluorescence can be detected and measured, allowing researchers to study the behavior of the biomolecules in real-time.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on the cells and tissues it is used to study. The compound is non-toxic and does not interfere with the normal functioning of the cells. However, it is essential to note that the concentration of the compound used in experiments must be carefully controlled to avoid any potential interference with the biological processes being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate in lab experiments has several advantages. The compound is highly sensitive and can detect even small changes in the behavior of biomolecules. It is also relatively easy to use and does not require complex equipment or procedures. However, the compound has some limitations, such as its limited stability in aqueous solutions and its sensitivity to pH changes. These limitations must be considered when designing experiments using the compound.
Direcciones Futuras
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate has several potential future directions in scientific research. One potential direction is the development of new fluorescent probes based on the structure of the compound. These new probes could have improved properties such as increased sensitivity and stability, making them even more useful in scientific research. Another potential direction is the use of the compound in clinical applications, such as in the diagnosis and treatment of diseases. The unique properties of the compound make it a promising tool in the field of medicine.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research. Its fluorescent properties make it an essential tool for studying various biological processes, and its relative ease of use has made it a popular choice among researchers. The compound has several advantages and limitations, and its potential future directions make it an exciting area of research.
Métodos De Síntesis
The synthesis of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate involves the reaction of 2-naphthylboronic acid with 2-chloroquinoline in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis method is relatively simple and has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is widely used in scientific research as a fluorescent probe. It has been used to study various biological processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. The compound is also used in bioimaging studies to visualize cellular structures and processes.
Propiedades
IUPAC Name |
[1-[(E)-2-quinolin-2-ylethenyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c1-16(25)26-23-15-11-17-6-2-4-8-20(17)21(23)14-13-19-12-10-18-7-3-5-9-22(18)24-19/h2-15H,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNDDQJSUOFEL-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]](/img/structure/B5365963.png)

![5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5365978.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5365997.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)
![2-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5366000.png)

![1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366012.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.4]heptane-1-carboxamide](/img/structure/B5366019.png)
![4-[4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5366023.png)
![6-(4-ethylbenzylidene)-5-imino-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366031.png)
![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)
